[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(2-hydroxy-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJCIMGOCZBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595155 | |
| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-33-1 | |
| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Bromo-5-isopropylphenol
The synthesis begins with 5-isopropylphenol, which undergoes bromination at the ortho position. Directed bromination using N-bromosuccinimide (NBS) in acetic acid ensures selective functionalization. Yields exceeding 70% are achievable under optimized conditions.
Miyaura Borylation of the Halogenated Intermediate
The brominated intermediate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Source demonstrates that Pd(dppf)Cl₂·DCM (4 mol%) and potassium phosphate (3 equiv) in tetrahydrofuran (THF) at 90°C for 24 hours effectively install the boronate ester (Table 1).
Table 1: Optimization of Miyaura Borylation Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂·DCM | None | THF | 90 | 92 |
| Pd(OAc)₂ | SPhos | THF | 90 | 88 |
Post-reaction, the pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid in a THF/water mixture. This step proceeds quantitatively when conducted under inert atmosphere to prevent oxidation of the boronic acid.
Directed Ortho-Borylation Strategies
Iridium-catalyzed C–H borylation offers an alternative route that circumvents pre-halogenation. This method leverages the phenolic hydroxyl group as a directing moiety.
Iridium-Catalyzed Borylation of 5-Isopropylphenol
Using [Ir(COD)(OMe)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as catalysts, the hydroxyl group directs borylation to the ortho position. Source analogously demonstrates that electron-rich arenes undergo borylation at 80°C in hexanes, yielding the boronate ester in 65–75% efficiency. Subsequent hydrolysis with aqueous hydrogen peroxide (30% wt.) generates the boronic acid.
Challenges with Directing Group Compatibility
The phenolic –OH group’s acidity necessitates mild reaction conditions to prevent deprotonation and loss of directing effects. Source highlights that unprotected amino boronic acids undergo similar challenges, requiring pH-controlled environments to maintain reactivity.
Hydrolysis of Boronate Esters
Boronate esters serve as stable precursors for boronic acids. Source emphasizes pinacol and MIDA (N-methyliminodiacetic acid) esters as preferred intermediates due to their hydrolytic stability and ease of handling.
Pinacol Ester Hydrolysis
The pinacol ester of [2-hydroxy-5-(propan-2-yl)phenyl]boronic acid undergoes hydrolysis under acidic conditions. Source reports that treatment with 6 M HCl in THF/water (1:1) at 25°C for 12 hours cleaves the pinacol group, affording the boronic acid in 95% yield.
MIDA Ester Hydrolysis
MIDA esters, as described in Source, require harsher conditions. A mixture of trimethylsilyl chloride (TMSCl) and water in acetonitrile at 25°C for 1 hour quantitatively liberates the boronic acid. This method is advantageous for acid-sensitive substrates.
Protection and Deprotection Methodologies
The phenolic hydroxyl group’s reactivity necessitates protection during boronic acid installation.
Methyl Ether Protection
Methylation using dimethyl sulfate in the presence of potassium carbonate provides the 2-methoxy-5-isopropylphenyl intermediate. Post-borylation, the methyl group is cleaved with boron tribromide (BBr₃) in dichloromethane at −78°C.
Silyl Ether Protection
tert-Butyldimethylsilyl (TBS) protection offers orthogonal deprotection. Source employs TBSCl and imidazole in DMF to install the silyl ether, which is later removed using tetrabutylammonium fluoride (TBAF).
Analytical Characterization and Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound is used to study enzyme inhibition and as a probe for detecting specific biomolecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of sensors and diagnostic tools.
Medicine
In medicinal chemistry, [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is investigated for its potential as a therapeutic agent. It can act as an inhibitor of certain enzymes and has shown promise in the treatment of diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it a valuable component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes that rely on diol-containing substrates, thereby modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Properties
Substituents on the phenyl ring significantly impact the electronic environment of the boronic acid group. Below is a comparative analysis of structurally related compounds:
Key Observations :
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity are critical:
Mechanistic Insights :
- Electron-withdrawing groups (e.g., -F, -OH) lower the electron density at boron, slowing transmetalation steps .
- Steric bulk (e.g., isopropyl) may hinder access to the catalytic site in transition-metal complexes .
Glucose Sensing
Boronic acids bind diols (e.g., glucose) via reversible ester formation. Phenyl boronic acid derivatives are used in hydrogel sensors :
- Target Compound : The ortho-OH group may enhance binding affinity via additional H-bonding, but steric effects from isopropyl could reduce accessibility .
- 4-Aminophenyl boronic acid: Higher basicity improves glucose binding at physiological pH .
Enzyme Inhibition
Boronic acids inhibit enzymes like histone deacetylases (HDACs). For example:
Spectroscopic and Analytical Properties
- ¹¹B NMR : Unsubstituted phenyl boronic acids exhibit peaks at ~29 ppm . The target compound’s shift may differ due to intramolecular H-bonding or B-O interactions.
- Solubility: The hydroxy group increases hydrophilicity, but the isopropyl group may reduce aqueous solubility compared to 4-aminophenyl boronic acid .
Biological Activity
[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid, known for its boronic acid functionality, has garnered attention for its potential biological activities relevant to medicinal chemistry. This compound belongs to the class of arylboronic acids, which are characterized by their unique ability to interact with various biological targets due to the presence of both hydroxyl and boron groups. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is C₉H₁₃BO₃. The structure features:
- A phenyl ring substituted with a hydroxyl group at the 2-position.
- An isopropyl group at the 5-position.
- A boron atom bonded to the phenolic structure.
This configuration contributes to its planar structure, enhancing its reactivity and interaction potential with biological molecules.
Anticancer Activity
Research indicates that boronic acids can serve as potential anticancer agents by inhibiting proteasomes and other cancer-related pathways. Although direct studies on this compound are scarce, derivatives of boronic acids have demonstrated selective cytotoxicity against cancer cell lines:
These results imply that [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid may have potential applications in cancer therapy.
Antioxidant Activity
The antioxidant properties of boronic acids have been investigated in various studies, showing their ability to scavenge free radicals effectively. For instance, compounds similar to [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid have exhibited significant antioxidant activity through DPPH radical scavenging assays:
These findings highlight the potential role of this compound in developing antioxidant therapies.
Safety and Handling
While specific safety data for [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is limited, general precautions for handling boronic acids should be observed:
- Use personal protective equipment (PPE), including gloves and safety glasses.
- Avoid skin and eye contact as these compounds may cause irritation.
Q & A
Q. What are the standard synthetic routes and characterization methods for [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid?
The synthesis typically involves introducing the boronic acid group to a pre-functionalized aromatic ring. A common approach is palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., bromo or iodo derivative) reacts with bis(pinacolato)diboron under inert conditions. Post-synthesis, purification via recrystallization or chromatography is critical. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and purity, complemented by mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can verify boronic acid functional groups .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronic acid moiety acts as a nucleophilic partner, reacting with aryl/heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key considerations include optimizing solvent polarity (e.g., dioxane/water mixtures) and temperature to enhance coupling efficiency. The hydroxyl and isopropyl substituents on the phenyl ring may influence electronic effects (e.g., electron-donating groups stabilize intermediates) and steric hindrance, affecting reaction rates and yields .
Advanced Research Questions
Q. How do structural features (e.g., hydroxyl and isopropyl groups) influence reactivity in medicinal chemistry applications?
The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., enzymes), enhancing binding specificity, while the isopropyl group introduces steric bulk that can modulate metabolic stability. For example, in protease inhibition, the boronic acid forms reversible covalent bonds with catalytic serine residues, and substituents on the phenyl ring fine-tune selectivity. Computational docking studies (e.g., using AutoDock) can predict binding modes, while structure-activity relationship (SAR) assays quantify the impact of substituents on IC₅₀ values .
Q. How can researchers reconcile contradictory data in enzyme inhibition studies involving boronic acids?
Discrepancies may arise from differences in assay conditions (e.g., pH, buffer composition) or competing equilibria (e.g., boronic acid-diol interactions). For example, oxidation rates of boronic esters can vary due to hydrolysis equilibria, as shown in studies using hydrogen peroxide and NMR monitoring . To resolve contradictions, control experiments should isolate variables (e.g., kinetic studies under anaerobic conditions) and employ orthogonal techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What computational methods predict noncovalent interactions between this compound and biomolecular targets?
Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electron density distributions to identify hydrogen bonds and van der Waals interactions. Tools like Multiwfn enable visualization of noncovalent interaction (NCI) regions, such as the electron localization function (ELF), to map binding hotspots. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess dynamic interactions in solvated systems .
Q. What experimental designs assess the compound’s biological activity against reactive oxygen species (ROS)-sensitive targets?
ROS-dependent oxidation can be quantified via fluorescence-based assays (e.g., using dichlorofluorescein) or HPLC monitoring of phenol formation from boronic esters . For cellular studies, flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) can correlate intracellular ROS levels with compound efficacy. Surface plasmon resonance (SPR) spectroscopy measures real-time binding kinetics to targets like glycoproteins, as demonstrated in studies on boronate-affinity capture .
Q. Methodological Notes
- Data Interpretation : Always cross-validate experimental results with computational models (e.g., docking scores vs. experimental IC₅₀ values) .
- Contradiction Mitigation : Use statistical tools (e.g., error propagation analysis) and replicate experiments under standardized conditions .
- Safety : Handle boronic acids under inert atmospheres to prevent oxidation, and use chelating agents to stabilize metal catalysts in cross-coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
